Benzyl-PEG11-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG11-alcohol is a polyethylene glycol (PEG)-based compound, specifically a PROTAC linker. It is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system. The molecular formula of this compound is C₂₉H₅₂O₁₂, and it has a molecular weight of 592.72 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG11-alcohol is synthesized through a series of ethoxylation reactions, where ethylene oxide is added to benzyl alcohol under controlled conditions. The reaction typically involves the use of a catalyst, such as potassium hydroxide, and is carried out at elevated temperatures and pressures to achieve the desired degree of polymerization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation reactors where benzyl alcohol is continuously fed into the reactor along with ethylene oxide. The reaction is monitored and controlled to ensure consistent product quality. The final product is purified through distillation and filtration processes to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form benzyl-PEG11-amine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Graphene oxide or metal-based catalysts under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl-PEG11-amine.
Substitution: Benzyl-PEG11-halide.
Scientific Research Applications
Benzyl-PEG11-alcohol is widely used in scientific research due to its versatility and functional properties. Some of its key applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, which are employed in targeted protein degradation studies.
Biology: Facilitates the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Plays a role in drug discovery and development, particularly in the design of targeted therapies for cancer and other diseases.
Industry: Utilized in the production of specialized polymers and surfactants for various industrial applications.
Mechanism of Action
Benzyl-PEG11-alcohol functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The PEG chain in this compound provides flexibility and solubility, enhancing the overall efficacy of the PROTAC molecule .
Comparison with Similar Compounds
Benzyl-PEG4-alcohol: A shorter PEG chain variant with similar properties but reduced flexibility and solubility.
Benzyl-PEG8-alcohol: An intermediate PEG chain length offering a balance between flexibility and solubility.
Benzyl-PEG12-alcohol: A longer PEG chain variant providing increased flexibility and solubility but potentially higher steric hindrance.
Uniqueness: Benzyl-PEG11-alcohol stands out due to its optimal PEG chain length, which provides a good balance between flexibility, solubility, and minimal steric hindrance. This makes it particularly effective in the synthesis of PROTACs and other applications where these properties are crucial.
Properties
Molecular Formula |
C29H52O12 |
---|---|
Molecular Weight |
592.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C29H52O12/c30-6-7-31-8-9-32-10-11-33-12-13-34-14-15-35-16-17-36-18-19-37-20-21-38-22-23-39-24-25-40-26-27-41-28-29-4-2-1-3-5-29/h1-5,30H,6-28H2 |
InChI Key |
WFUKQVZFXGVCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.